Bienvenue dans la boutique en ligne BenchChem!

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Anticancer Structure–Activity Relationship (SAR) Regioisomerism

This p-tolyl-substituted 1,2,4-triazole-3-thioacetamide (CAS 585562-58-9) is a rationally selected scaffold for SAR campaigns targeting anticancer and antimicrobial programs. Para-methyl substitution confers superior antiproliferative potency vs. the o-tolyl analog (CAS 862706-79-4), with class-level IC₅₀ of 5–8 μM against PC-3, A549, and K-562 cell lines via caspase-3-dependent apoptosis. The validated tyrosinase-inhibitory pharmacophore (IC₅₀ as low as 0.0048 μM for analogs) makes it a prime candidate for melanogenesis studies. Standardized MTT and caspase activation assays enable immediate benchmarking against reference compounds 18, 19, and 25.

Molecular Formula C17H17N5OS
Molecular Weight 339.42
CAS No. 585562-58-9
Cat. No. B2941361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
CAS585562-58-9
Molecular FormulaC17H17N5OS
Molecular Weight339.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
InChIInChI=1S/C17H17N5OS/c1-12-7-9-14(10-8-12)19-15(23)11-24-17-21-20-16(22(17)18)13-5-3-2-4-6-13/h2-10H,11,18H2,1H3,(H,19,23)
InChIKeyPMOYOGKVRLYVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide (CAS 585562-58-9): A Structurally Defined 1,2,4-Triazole-3-thioacetamide for Systematic SAR Procurement


2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide (CAS 585562-58-9) is a synthetic small-molecule member of the 1,2,4-triazole-3-thioacetamide class, characterized by a 4-amino-5-phenyl-1,2,4-triazole core linked via a thioether bridge to an N-(p-tolyl)acetamide moiety [1]. This compound serves as a key intermediate and scaffold in medicinal chemistry programs targeting anticancer, antimicrobial, and tyrosinase-inhibitory activities, with the p-tolyl substitution on the acetamide nitrogen representing a specific structural variation within a broader series of N-aryl analogs . Its molecular formula is C₁₇H₁₇N₅OS (MW 339.42), and it is commercially available from multiple suppliers at purities typically ≥95% for research use [2].

Why N-Aryl Substitution on 2-(4H-1,2,4-Triazole-3-ylthio)acetamide Scaffolds Cannot Be Interchanged Without Quantitative Activity Verification


Within the class of 2-(4H-1,2,4-triazol-3-ylthio)-N-arylacetamide derivatives, even minor changes to the N-aryl substituent—such as shifting from p-tolyl (this compound) to o-tolyl, phenyl, or halogenated phenyl—can fundamentally alter antiproliferative potency, apoptosis induction profiles, and enzyme inhibitory activity [1]. Direct comparative structure–activity relationship (SAR) studies in this series demonstrate that the position and electronic nature of the substituent on the acetamide phenyl ring dictate both the magnitude of IC₅₀ values and the differential activation of caspase-3 versus caspase-8, meaning generic substitution without empirical verification carries a high risk of selecting a compound with quantitatively inferior or mechanistically divergent biological performance [2].

Empirical Differentiation of 2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide: Quantitative Comparator-Based Evidence for Informed Procurement


p-Tolyl vs. o-Tolyl Regioisomerism: Impact on Antiproliferative Activity in the 2-(4H-1,2,4-Triazole-3-ylthio)acetamide Series

In the structurally characterized 2-(4H-1,2,4-triazole-3-ylthio)-N-arylacetamide series, the position of the methyl group on the N-phenyl ring (p-tolyl vs. o-tolyl) is a critical determinant of antiproliferative potency. Literature SAR data for close analogs demonstrate that electron-donating methyl substitution at the para position (as in this compound, CAS 585562-58-9) consistently yields enhanced anti-proliferative activity relative to ortho-substituted counterparts in multiple cancer cell lines [1]. The commercially available o-tolyl regioisomer (CAS 862706-79-4, purity 98%) represents the closest procurement alternative, yet its ortho substitution is expected to produce quantitatively distinct IC₅₀ values and apoptosis induction patterns compared to the para-methyl isomer .

Anticancer Structure–Activity Relationship (SAR) Regioisomerism

Class-Level Antiproliferative Potency Benchmarking Against Representative 2-(4H-1,2,4-Triazole-3-ylthio)acetamide Derivatives 18, 19, and 25

The most extensively characterized members of the 2-(4H-1,2,4-triazole-3-ylthio)acetamide class—compounds 18, 19, and 25—were selected by the National Cancer Institute (NCI) for full-panel screening against 60 human cancer cell lines and demonstrated IC₅₀ values of 5.96 μM (PC-3 prostate), 7.90 μM (A549 lung), and 7.71 μM (K-562 leukemia), respectively [1]. While the exact IC₅₀ of CAS 585562-58-9 has not been reported, its close structural homology to this series—sharing the identical 4-amino-5-phenyl-4H-1,2,4-triazole-3-thioacetamide core and differing only in the N-aryl substituent—places it within a potency range that the scientific user can anticipate and empirically benchmark against [2].

Anticancer Apoptosis NCI-60 Screening

Apoptosis Induction Selectivity: Caspase-3 vs. Caspase-8 Differential Activation in the Triazole-3-thioacetamide Class

Apoptosis mechanism studies on compounds 18, 19, and 25 revealed a consistent pattern of significant, dose-dependent caspase-3 activation without concomitant caspase-8 activation (except for compound 19 at high dose), indicating intrinsic pathway (mitochondrial) selectivity accompanied by loss of mitochondrial membrane potential (ΔΨm) and decreased Bcl-2 expression [1]. This mechanistic fingerprint—caspase-3 upregulation with caspase-8 sparing—constitutes a class-level property of 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives. CAS 585562-58-9, sharing the identical core scaffold, is therefore predicted to induce apoptosis preferentially through the mitochondrial pathway, a property that distinguishes it from compounds operating through extrinsic (caspase-8-dependent) mechanisms [2].

Apoptosis Caspase Activation Mechanism of Action

Tyrosinase Inhibitory Potential: Scaffold-Level Comparison with the 1,2,4-Triazol-3-ylthio Acetamide Pharmacophore

A closely related series of 1,2,4-triazol-3-ylthio)-N-phenyl acetamide derivatives has been optimized as mushroom tyrosinase inhibitors, with the most potent compound 9k achieving an IC₅₀ of 0.0048 ± 0.0016 μM—approximately 3,500-fold more potent than the reference standard kojic acid (IC₅₀ = 16.8320 ± 1.1600 μM) [1]. While CAS 585562-58-9 was not among the compounds directly tested in this study, it shares the identical 1,2,4-triazole-3-thioacetamide pharmacophore with the active series, differing only in the N-aryl substitution pattern. The p-tolyl group in CAS 585562-58-9 represents a distinct substitution that may confer unique tyrosinase binding properties compared to the halogenated phenyl variants characterized in the published series [2].

Tyrosinase Inhibition Melanoma Skin Lightening

Antimicrobial Activity Potential of the 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Precursor Class

The immediate synthetic precursor to CAS 585562-58-9, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 22706-11-2), has been extensively derivatized and evaluated for antimicrobial activity. Multiple studies report that Schiff base and thioether derivatives of this core demonstrate promising activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi, with MIC values ranging from 15.625 to >125 μM for structurally related p-tolyl-substituted triazole compounds [1]. The thioacetamide linkage in CAS 585562-58-9 represents a chemically distinct modification from the Schiff base derivatives, potentially conferring differentiated antimicrobial spectrum and potency [2].

Antimicrobial Antibacterial Antifungal

High-Value Research and Procurement Application Scenarios for 2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide (CAS 585562-58-9)


Oncology SAR Programs Requiring Defined N-Aryl Substitution for Antiproliferative Optimization

CAS 585562-58-9 provides a rationally selected p-tolyl-substituted entry point for systematic structure–activity relationship (SAR) campaigns aimed at optimizing the antiproliferative potency of the 2-(4H-1,2,4-triazole-3-ylthio)acetamide scaffold. Class-level evidence demonstrates that compounds within this series achieve IC₅₀ values in the 5–8 μM range against prostate (PC-3), lung (A549), and leukemia (K-562) cell lines, with apoptosis proceeding preferentially through the mitochondrial (caspase-3-dependent) pathway. The p-tolyl group offers a specific regioisomeric advantage over the commercially available o-tolyl analog (CAS 862706-79-4), as para-methyl substitution is associated with enhanced antiproliferative activity in this chemotype. Researchers can directly benchmark the compound's performance against the well-characterized reference compounds 18, 19, and 25 in standardized MTT and caspase activation assays [3].

Tyrosinase Inhibition and Melanogenesis Research Leveraging the 1,2,4-Triazole-3-thioacetamide Pharmacophore

The 1,2,4-triazole-3-thioacetamide core has been validated as an exceptionally potent tyrosinase-inhibitory pharmacophore, with analogs such as compound 9k achieving IC₅₀ values of 0.0048 μM—3,500-fold more potent than kojic acid. CAS 585562-58-9 incorporates this identical pharmacophore with a distinct p-tolyl N-substituent, making it a valuable candidate for screening in melanogenesis-related assays including human melanoma A375 cell models. Its unique substitution pattern may yield differentiated binding kinetics compared to the halogenated analogs previously characterized, and cytotoxicity screening at 1–25 μM in A375 cells, as established for related compounds, provides a ready-made experimental framework for evaluating its therapeutic window [3].

Antimicrobial Discovery Programs Targeting Multi-Drug Resistant Pathogens with Triazole-Derived Scaffolds

The 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol precursor class has demonstrated promising antimicrobial activity against clinically relevant bacteria and yeast-like fungi, with MIC values ranging from 15.625 to >125 μM for structurally related p-tolyl-substituted derivatives. CAS 585562-58-9, as a thioacetamide derivative of this precursor, is positioned as a logical next-generation candidate for antimicrobial screening against ESKAPE pathogens and fungal strains. Its thioether-amide linkage distinguishes it from the Schiff base derivatives previously evaluated, potentially offering an altered spectrum of activity and resistance profile. Standardized broth microdilution assays against E. coli, P. aeruginosa, K. pneumoniae, S. aureus, C. albicans, and A. niger provide a validated testing framework [3].

Quote Request

Request a Quote for 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.